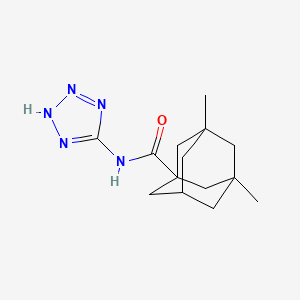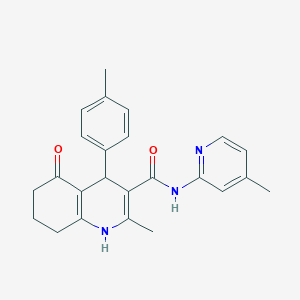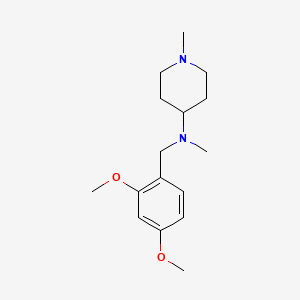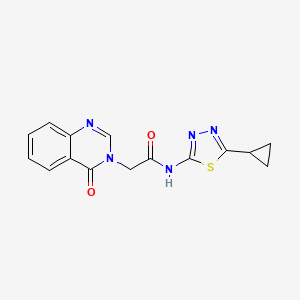
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide (also known as ALDA-1) is a small molecule that has been identified as a potential therapeutic agent for various diseases. It has been found to activate the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays an important role in alcohol metabolism and oxidative stress.
作用機序
ALDA-1 activates ALDH2 by binding to a specific site on the enzyme. This binding stabilizes the enzyme and increases its activity, leading to increased detoxification of reactive aldehydes and reduced oxidative stress. ALDA-1 has also been found to increase the expression of various antioxidant enzymes, which further reduces oxidative stress.
Biochemical and Physiological Effects:
ALDA-1 has been found to have various biochemical and physiological effects. It has been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues. It has also been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. ALDA-1 has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
ALDA-1 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, ALDA-1 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy in animal models.
将来の方向性
There are several future directions for research on ALDA-1. One direction is to investigate its potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective ALDH2 activators that have improved pharmacokinetic properties. Finally, it would be interesting to investigate the role of ALDA-1 in modulating the gut microbiome and its potential effects on human health.
合成法
ALDA-1 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclohexene to form the corresponding amide. The final step involves the reaction of the amide with allyl bromide to form ALDA-1.
科学的研究の応用
ALDA-1 has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. ALDA-1 has been found to activate ALDH2, which plays an important role in the detoxification of reactive aldehydes and oxidative stress. It has also been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues.
特性
IUPAC Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-12-19-17(21)15-6-4-5-7-16(15)18(22)20-13-8-10-14(23-2)11-9-13/h3-5,8-11,15-16H,1,6-7,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNCTPTERENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)



![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)

![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)